molecular formula C14H21NO B13979823 (4-((Cyclohexyloxy)methyl)phenyl)methanamine

(4-((Cyclohexyloxy)methyl)phenyl)methanamine

Katalognummer: B13979823
Molekulargewicht: 219.32 g/mol
InChI-Schlüssel: JGBUENYBRYZSJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-((Cyclohexyloxy)methyl)phenyl)methanamine is an organic compound with the molecular formula C14H21NO. It is characterized by the presence of a cyclohexyloxy group attached to a phenyl ring, which is further connected to a methanamine group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-((Cyclohexyloxy)methyl)phenyl)methanamine typically involves the reaction of 4-(bromomethyl)phenol with cyclohexanol in the presence of a base to form the intermediate 4-((cyclohexyloxy)methyl)phenol. This intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

(4-((Cyclohexyloxy)methyl)phenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

(4-((Cyclohexyloxy)methyl)phenyl)methanamine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of (4-((Cyclohexyloxy)methyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-((Cyclohexyloxy)methyl)phenyl)methanamine is unique due to its specific structural features, such as the cyclohexyloxy group and methanamine moiety. These features confer distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C14H21NO

Molekulargewicht

219.32 g/mol

IUPAC-Name

[4-(cyclohexyloxymethyl)phenyl]methanamine

InChI

InChI=1S/C14H21NO/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h6-9,14H,1-5,10-11,15H2

InChI-Schlüssel

JGBUENYBRYZSJM-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)OCC2=CC=C(C=C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.